3-[(4-Methoxyphenoxy)methyl]piperidine
Overview
Description
3-[(4-Methoxyphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity : Compounds similar to 3-[(4-Methoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their potential as antidepressants. For example, derivatives such as 3-[(2-ethoxyphenoxy)methyl]piperidine showed biological activity comparable to existing antidepressants like viloxazine (Balsamo et al., 1987).
Copolymerization Applications : Piperidine derivatives have been used in the synthesis of isopropyl phenylcyanoacrylates, which are copolymerized with styrene. This demonstrates the utility of these compounds in materials science and polymer chemistry (Whelpley et al., 2022).
Molecular Structure Studies : The molecular structure of compounds involving piperidine derivatives has been extensively studied. These compounds are characterized by their hydrogen bonding and C-H…π interactions, indicating their significance in structural chemistry (Khan et al., 2013).
Antimicrobial Screening : Piperidine derivatives, including those similar to this compound, have been synthesized and tested for antimicrobial properties. These studies contribute to the exploration of new potential antimicrobial agents (Saify & Vaid, 1998).
Inhibitors in Pharmacology : Some piperidine derivatives have been identified as potent and selective inhibitors in pharmacological studies, indicating their potential application in drug development (Li et al., 2013).
Corrosion Inhibition : Piperidine derivatives have been studied for their efficiency in inhibiting the corrosion of metals like iron. This demonstrates the application of these compounds in industrial processes and materials preservation (Kaya et al., 2016).
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-6-13(7-5-12)16-10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWMLJNUQONEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424386 | |
Record name | 3-[(4-methoxyphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405060-20-0 | |
Record name | 3-[(4-methoxyphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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